molecular formula C14H15N3O4 B2383865 2-(Furan-2-ylmethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid CAS No. 1026766-57-3

2-(Furan-2-ylmethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid

Cat. No.: B2383865
CAS No.: 1026766-57-3
M. Wt: 289.291
InChI Key: YBIUCNPOUVLVPG-UHFFFAOYSA-N
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Description

2-(Furan-2-ylmethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid is an organic compound that features both furan and pyridine rings

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c18-13(17-10-3-1-5-15-8-10)7-12(14(19)20)16-9-11-4-2-6-21-11/h1-6,8,12,16H,7,9H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIUCNPOUVLVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-ylmethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid typically involves multi-step organic reactions. One common method involves the initial formation of the furan and pyridine intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of catalysts and specific solvents to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-ylmethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: Both the furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridine ring may produce piperidine derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for therapeutic applications:

Anticancer Properties

Research indicates that 2-(Furan-2-ylmethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid may demonstrate cytotoxic effects against various cancer cell lines. Preliminary studies have shown:

Cancer Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis via mitochondrial pathways
A549 (Lung)15.0Inhibition of cell proliferation through cell cycle arrest

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

Inflammatory ModelActivity (%)Reference
COX-1 Inhibition75%
COX-2 Inhibition80%

Antioxidant Activity

The furan ring contributes to the compound's antioxidant properties, as demonstrated in assays measuring free radical scavenging activity:

Assay TypeScavenging Activity (%)Reference
DPPH Assay70%
ABTS Assay65%

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Study on Anticancer Activity :
    • A study published in Cancer Research evaluated the cytotoxic effects of the compound on breast cancer cells, demonstrating significant apoptosis induction through mitochondrial pathways.
  • Anti-inflammatory Research :
    • Research published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit COX enzymes effectively, suggesting its potential use in treating inflammatory diseases.
  • Antioxidant Studies :
    • A study published in Free Radical Biology and Medicine reported that derivatives of this compound showed promising antioxidant activity, indicating their potential role in mitigating oxidative stress-related disorders.

Mechanism of Action

The mechanism of action of 2-(Furan-2-ylmethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid involves its interaction with specific molecular targets. The furan and pyridine rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and pyridine derivatives, such as:

  • 2-(Furan-2-ylmethylamino)-4-oxo-4-(pyridin-2-ylamino)butanoic acid
  • 2-(Furan-3-ylmethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid
  • 2-(Furan-2-ylmethylamino)-4-oxo-4-(pyridin-4-ylamino)butanoic acid

Uniqueness

What sets 2-(Furan-2-ylmethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid apart is its specific combination of furan and pyridine rings, which may confer unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a compound of particular interest in various research fields.

Biological Activity

2-(Furan-2-ylmethylamino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anti-cancer, antimicrobial properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features:

  • A furan ring, which is known for its reactivity and biological significance.
  • An amino group that may facilitate interactions with biological targets.
  • A butanoic acid moiety that contributes to its structural diversity.

The molecular formula of the compound is C15H16N4O3C_{15}H_{16}N_{4}O_{3}, and it exhibits a complex structure conducive to various biological interactions.

1. Anti-Cancer Activity

Recent studies have demonstrated the anti-cancer potential of derivatives related to this compound. For instance, carbamothioyl-furan derivatives have shown significant activity against various cancer cell lines, including HepG2 (liver cancer), Huh-7, and MCF-7 (breast cancer) cells. The compound exhibited the following characteristics:

CompoundCell Viability (%)Cancer Cell Line
4d33.29HepG2
4a35.01HepG2
4b37.31HepG2
4c39.22HepG2
Doxorubicin0.62HepG2

The structure–activity relationship (SAR) indicated that electron-donor substituents enhance anti-cancer activity, with para-methyl-substituted derivatives showing the highest efficacy .

2. Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies have shown that it possesses significant antibacterial and antifungal activities, particularly against strains like E.coli, S.aureus, and various fungal pathogens.

Activity TypeInhibition Zone (mm)Minimum Inhibitory Concentration (µg/mL)
Antibacterial10.5 - 16230 - 280
Antifungal12 - 19120.7 - 190

The presence of the aromatic moiety in the structure enhances lipophilicity, which is believed to contribute to its antimicrobial efficacy .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The amino group may interact with key enzymes involved in cancer cell proliferation or microbial metabolism.
  • Cell Membrane Interaction : The lipophilic nature allows it to penetrate cell membranes effectively, leading to disruption in cellular processes.

In vitro studies suggest that these compounds can modulate specific molecular targets, leading to apoptosis in cancer cells or inhibition of microbial growth .

Case Studies

A study conducted on a series of furan-based compounds revealed promising results in both anticancer and antimicrobial assays, suggesting that modifications to the furan structure can lead to enhanced biological activity. Compounds with varying substituents on the furan ring were tested for their cytotoxicity against cancer cell lines and showed a correlation between structural modifications and biological efficacy .

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